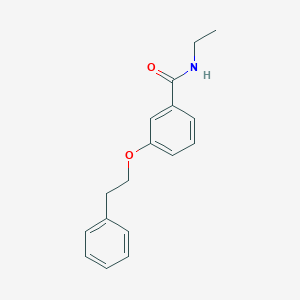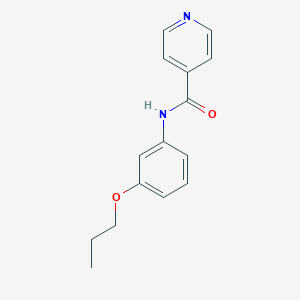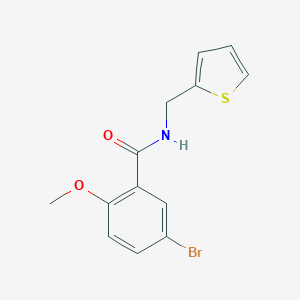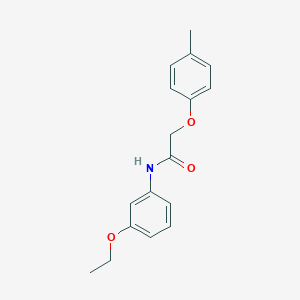![molecular formula C16H18N2O3 B267179 N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea, also known as MEPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and industry. MEPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.38 g/mol. In
Mécanisme D'action
The mechanism of action of N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea is not fully understood. However, it is believed that N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has been shown to have various biochemical and physiological effects. In animal studies, N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has been shown to reduce inflammation and pain. N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has also been shown to reduce the growth of cancer cells and induce apoptosis. In addition, N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has been shown to have herbicidal properties and can selectively inhibit the growth of certain plant species.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has several advantages for lab experiments. It is easy to synthesize and has a high purity. N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea is also stable under normal laboratory conditions. However, N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has some limitations for lab experiments. It is relatively insoluble in water, which can limit its application in certain experiments. In addition, N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea can be toxic to some cell lines and can cause cell death at high concentrations.
Orientations Futures
There are several future directions for the study of N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea. One potential direction is to investigate the potential application of N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the mechanism of action of N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea in more detail to better understand its pharmacological effects. Furthermore, the development of new synthesis methods for N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea could lead to the production of more efficient and cost-effective herbicides.
Méthodes De Synthèse
The synthesis of N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea involves the reaction of phenyl isocyanate with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate product is then reacted with aniline to produce N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea. The yield of N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Applications De Recherche Scientifique
N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has been shown to have herbicidal properties and can be used as a selective herbicide. N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea has also been studied for its potential application in the field of industry as a corrosion inhibitor.
Propriétés
Nom du produit |
N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-[3-(2-methoxyethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C16H18N2O3/c1-20-10-11-21-15-9-5-8-14(12-15)18-16(19)17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Clé InChI |
WFUBKIADHPBUCJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)
![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)
![2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B267100.png)

![2-{[3-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267105.png)
![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)

![N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B267110.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B267112.png)

![N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267115.png)
![4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B267117.png)
![2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)